molecular formula C18H17NO3S B2714346 (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1798411-17-2

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2714346
CAS No.: 1798411-17-2
M. Wt: 327.4
InChI Key: HQTGWACPYZHNRL-AATRIKPKSA-N
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Description

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative provided for research purposes. Structurally, it belongs to a class of compounds featuring furan and thiophene heterocycles, which are of significant interest in medicinal chemistry for their potential as neuromodulators . While the specific biological data for this compound is not fully established, research on closely related acrylamide analogs reveals promising pharmacological activities. Compounds with similar (E)-3-(heteroaryl)-N-(substituted)acrylamide structures have been identified as potent allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . For instance, the positive allosteric modulator PAM-2 ((E)-3-furan-2-yl-N-p-tolyl-acrylamide) has demonstrated significant antinociceptive and anti-inflammatory properties in mouse models of neuropathic and inflammatory pain . Furthermore, structural derivatives like DM497, which shares the (E)-3-(thiophen-2-yl)acrylamide motif, have shown efficacy in alleviating neuropathic pain in preclinical studies, with their activity mediated through specific receptor interactions . This suggests that this compound may serve as a valuable chemical tool for neuroscientists and pharmacologists exploring new non-opioid pathways for pain management and the functional role of nAChRs. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(6-5-15-8-11-21-14-15)19(13-16-3-1-10-22-16)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGWACPYZHNRL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a complex organic molecule featuring an acrylamide backbone and multiple aromatic rings, specifically furan and thiophene moieties. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Molecular Structure

The compound can be represented by the following structural formula:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This formula indicates the presence of functional groups that may enhance the compound's reactivity and interaction with biological targets.

Table 1: Structural Features Comparison

Compound NameStructure FeaturesNotable Activities
This compoundAcrylamide backbone, furan and thiophene ringsAnticancer potential, antimicrobial activity
5-FluorouracilPyrimidine derivativeAnticancer
FurosemideSulfonamide with furan ringDiuretic
Thiophene derivativesThiophene ringAntimicrobial

Anticancer Properties

Research indicates that compounds with acrylamide structures often exhibit significant anticancer properties. The presence of furan and thiophene rings in this compound suggests potential mechanisms of action against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiophene moiety is known for its antimicrobial properties. Studies suggest that compounds containing thiophene rings can effectively inhibit the growth of bacteria and fungi. The dual aromatic nature of this compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Case Studies

  • Anticancer Activity : A study evaluated several acrylamide derivatives, including those similar to this compound. Results indicated that modifications to the furan and thiophene substituents significantly impacted cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 μM to 50 μM depending on the structural variations .
  • Antimicrobial Efficacy : Another investigation focused on thiophene-containing compounds demonstrated that these derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar or enhanced antimicrobial properties due to its unique structure .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the coupling of furan and thiophene derivatives with acrylamide precursors. The following general steps outline a typical synthesis route:

  • Preparation of Furan Derivatives : Furan rings can be synthesized through cyclization reactions starting from simple aldehydes or ketones.
  • Formation of the Acrylamide Backbone : This involves reacting the prepared furan derivatives with acrylamide under suitable conditions (e.g., in the presence of a catalyst).
  • Final Coupling Reaction : The final product is obtained by coupling the resulting acrylamide with a thiophene derivative, often facilitated by condensation reactions.

Table 2: Synthesis Overview

StepDescription
Preparation of FuranCyclization from aldehydes/ketones
Formation of AcrylamideReaction with acrylamide
Coupling ReactionCondensation with thiophene

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit promising anticancer properties. The structural features of (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies on similar compounds have shown that they can induce cytotoxicity in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Antiviral Properties
The furan and thiophene rings are known to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies on derivatives of furan have demonstrated activity against viruses such as SARS-CoV-2, suggesting that this compound may also possess antiviral properties worth investigating .

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene and furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of this compound to form stable films could enhance charge transport properties in these devices .

Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal stability, which are crucial for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy
A study evaluated a series of furan-thiophene derivatives against breast cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to further investigation into their mechanisms of action.

Case Study 2: Organic Photovoltaics
Research on the use of thiophene-based materials in OPVs demonstrated enhanced efficiency when incorporating compounds like this compound into the active layer, highlighting its potential in renewable energy applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs, their substituents, biological targets, and activities:

Compound Name (Structure) Key Substituents Biological Target Activity/Mechanism Reference
DM490 : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Furan-2-yl, N-methyl-p-tolyl α7 nAChR, CaV2.2 Antinociceptive (partial α7-PAM; CaV2.2 inhibition)
DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophen-2-yl, p-tolyl α7 nAChR Antinociceptive (α7-PAM; stronger than DM490)
Compound 3m : (E/Z)-3-(furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)but-1-en-1-yl)phenoxy)ethyl)-N-methylacrylamide Furan-3-yl, complex aryl-ethyl Estrogen receptor Selective ER ligand (synthetic intermediate)
Compound 16 : 2-(2-oxo-2H-chromen-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide Thiophen-2-yl ethyl, coumarin-acetamide N/A (structural analog) Synthetic intermediate
DM489 : (E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one Furan-2-yl, indolin-1-yl α7 nAChR, CaV2.2 Antinociceptive (dual α7-PAM and CaV2.2 inhibitor)

Key Comparative Analysis

Heterocyclic Substitution Patterns
  • Furan vs. Thiophene: DM490 (furan-2-yl) exhibits weaker α7 nAChR modulation compared to DM497 (thiophen-2-yl), suggesting sulfur’s electronic contribution enhances receptor binding .
  • Positional Isomerism :

    • The furan-3-yl group in the target compound (vs. furan-2-yl in DM490) could alter steric interactions with receptor pockets, as seen in coumarin derivatives where substituent position dictates activity .
Pharmacological Mechanisms
  • α7 nAChR Modulation: DM497 and DM489 act as positive allosteric modulators (PAMs) of α7 nAChR, reducing neuropathic pain in murine models . The target compound’s thiophen-2-yl ethyl group may enhance receptor affinity via hydrophobic interactions, similar to DM496. Notably, DM490 antagonizes DM497’s effects, highlighting the critical role of N-substituents in functional outcomes .
  • CaV2.2 Channel Inhibition: Dual α7-PAM/CaV2.2 inhibitors (e.g., DM489) show superior antinociceptive activity . The target compound’s acrylamide backbone and conjugated system may facilitate CaV2.2 blockade, though empirical validation is needed.

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide?

Answer:
The synthesis typically involves a multi-step acrylamide coupling reaction. Key steps include:

  • Reagents : Use α-bromoacrylic acid derivatives with furan and thiophene-containing amines under ice-cooled DMF conditions. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is recommended as a coupling agent .
  • Solvent Systems : Ethyl acetate/petroleum ether mixtures are effective for recrystallization, while column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
  • Yield Optimization : Stirring at 35°C for 5–6 hours improves reaction completion, monitored via TLC .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying regiochemistry and substituent positions. For example, acrylamide protons typically resonate at δ 6.2–6.8 ppm (E-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • Infrared (IR) Spectroscopy : C=O stretches (~1650 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) validate acrylamide formation .

Advanced: How can reaction conditions be optimized to enhance yield and regioselectivity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. For example, THF enhances nucleophilic substitution in hydroxylamine adducts .
  • Temperature Control : Reactions at 35°C balance kinetic control and side-product minimization .
  • Catalyst Screening : Test alternatives to EDCI (e.g., HOBt/DCC systems) to reduce racemization in chiral intermediates .

Advanced: What methodologies assess the compound’s bioactivity (e.g., anticancer, antioxidant)?

Answer:

  • In Vitro Antioxidant Assays :
    • Nitric Oxide Scavenging : Measure inhibition of nitrite formation using Griess reagent (IC50_{50} values reported for analogues: 64–85% at 100 µg/mL) .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations. Analogues with nitro or bromo substituents show enhanced activity .
  • Anti-Inflammatory Models : Carrageenan-induced paw edema in rodents evaluates in vivo efficacy .

Advanced: How do structural modifications (e.g., substituent variations) influence pharmacological properties?

Answer:

  • Functional Group Impact :
    • Electron-Withdrawing Groups (e.g., -NO2_2) : Increase anticancer activity by enhancing electrophilicity and DNA interaction .
    • Thiophene vs. Furan Rings : Thiophene improves lipophilicity (logP +0.3–0.5), enhancing blood-brain barrier penetration in neuroactive analogues .
  • Case Study : Replacing 4-methoxyphenyl with 3,4,5-trimethoxyphenyl in analogues boosts antiproliferative activity by 40% .

Advanced: How should researchers resolve discrepancies in spectral data (e.g., NMR shifts)?

Answer:

  • Repeat Characterization : Ensure sample purity via column chromatography before reacquiring spectra .
  • High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons. For example, NOESY confirms E-configuration via acrylamide proton coupling .
  • Cross-Reference Databases : Compare with PubChem or crystallographic data (e.g., Acta Crystallographica reports for analogous acrylamides) .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • Waste Disposal : Incinerate at >800°C to prevent environmental release. Avoid aqueous disposal due to potential ecotoxicity .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent hydrolysis of the acrylamide bond .

Advanced: What computational tools predict the compound’s reactivity or binding affinity?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates Fukui indices to identify electrophilic sites prone to nucleophilic attack .

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